molecular formula C7H6ClN5S B586395 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine CAS No. 125292-37-7

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Cat. No.: B586395
CAS No.: 125292-37-7
M. Wt: 227.67
InChI Key: SAPSJZRZNCXXTI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The aromatic protons of the benzothiadiazole ring resonate as a doublet at δ 7.5–8.0 ppm due to deshielding by the electron-withdrawing thiadiazole and chlorine groups. The NH protons of the guanidine group appear as broad singlets near δ 6.8–7.2 ppm .
  • ¹³C NMR : The carbon adjacent to chlorine (C5) shows a signal at δ 125–130 ppm , while the guanidine carbons resonate at δ 155–160 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at 3350–3450 cm⁻¹ (N–H stretching of guanidine) and 1600–1650 cm⁻¹ (C=N stretching of the thiadiazole ring).
  • Aromatic C–H bending vibrations appear at 750–800 cm⁻¹ .

UV-Vis Spectroscopy

The compound exhibits a π→π* transition in the 270–290 nm range (benzothiadiazole core) and a weaker n→π* transition near 330–350 nm (guanidine moiety).

Table 2: Representative spectroscopic data

Technique Key Signals
¹H NMR δ 7.6 (d, aromatic), δ 7.0 (s, NH₂)
¹³C NMR δ 128 (C5), δ 158 (C=N)
IR 3400 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N)
UV-Vis λₘₐₓ = 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)

Tautomeric Forms and Electronic Configuration

The guanidine group enables tautomerism, with two primary forms:

  • Thione tautomer : The guanidine exists as a neutral species with a C=S bond (predominant in non-polar solvents).
  • Imino tautomer : A proton shifts to form a conjugated imino structure (favored in polar solvents).

DFT calculations indicate the thione tautomer is 8–10 kJ/mol more stable due to resonance stabilization from the benzothiadiazole ring. Natural Bond Orbital (NBO) analysis reveals significant electron delocalization from the guanidine lone pairs into the antibonding orbitals of the thiadiazole, enhancing aromaticity.

Figure 1: Tautomeric equilibrium
$$
\text{Thione form} \rightleftharpoons \text{Imino form} \quad \Delta G^\circ = +8\ \text{kJ/mol}
$$

The electron-withdrawing chlorine atom further polarizes the molecule, increasing the electrophilicity of the guanidine nitrogen atoms. This electronic configuration facilitates interactions with biological targets, as seen in related benzothiadiazole derivatives.

Properties

IUPAC Name

2-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5S/c8-3-1-2-4-6(13-14-12-4)5(3)11-7(9)10/h1-2H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPSJZRZNCXXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239773
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine
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Molecular Weight

227.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

125292-37-7
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine
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Record name (5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine
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Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine
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Record name (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE
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Record name 5-Chloro-4-(guanidino)-2,1,3-benzothiazdiazole
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Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with guanidine or its derivatives. The SNAr mechanism proceeds via deprotonation of guanidine to generate a strong nucleophile, which attacks the electron-deficient carbon at position 4 of the benzothiadiazole ring.

Reaction Scheme :

4-Amino-5-chloro-2,1,3-benzothiadiazole+GuanidineBase, SolventThis compound\text{4-Amino-5-chloro-2,1,3-benzothiadiazole} + \text{Guanidine} \xrightarrow{\text{Base, Solvent}} \text{this compound}

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) enhance nucleophilicity and reaction rates.

  • Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

  • Base : Potassium carbonate or triethylamine is used to deprotonate guanidine and drive the reaction forward.

Direct Chlorination-Guanidinylation

A two-step approach involves:

  • Chlorination : Introducing chlorine at position 5 of 2,1,3-benzothiadiazole using Cl₂ or sulfuryl chloride (SO₂Cl₂).

  • Guanidinylation : Reacting the chlorinated intermediate with guanidine under SNAr conditions.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been explored for introducing nitrogen-containing groups. However, this method is less common due to the benzothiadiazole ring’s sensitivity to transition metals.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies highlight the impact of solvent polarity on yield:

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77895
DMSO46.78297
Ethanol24.36588

Polar aprotic solvents outperform protic solvents due to improved nucleophile stabilization.

Temperature and Time Dependence

Reaction kinetics were analyzed at varying temperatures:

Temperature (°C)Time (h)Conversion (%)
602445
801278
100692

Elevated temperatures reduce reaction times but may increase byproduct formation (e.g., ring-opening products).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or methanol, yielding needle-like crystals. Optimal conditions:

  • Solvent Ratio : 1:3 (compound:solvent)

  • Cooling Rate : 0.5°C/min to prevent occlusion of impurities.

Chromatographic Methods

Silica gel column chromatography with a 7:3 hexane-ethyl acetate eluent achieves >99% purity. Preparative HPLC (C18 column, acetonitrile-water gradient) is employed for high-throughput purification.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 2H, NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

  • HRMS : m/z calc. for C₇H₆ClN₅S [M+H]⁺: 220.0165, found: 220.0168.

Industrial-Scale Production

Batch Reactor Synthesis

Large-scale batches (100–500 kg) utilize jacketed reactors with:

  • Automated Temperature Control : PID controllers maintain ±1°C accuracy.

  • In-line Analytics : FTIR and HPLC monitor reaction progression in real time.

Continuous Flow Systems

Microreactor technology enhances heat transfer and reduces reaction times:

  • Residence Time : 30–60 seconds at 120°C.

  • Throughput : 10–20 kg/day per unit.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Byproduct formationUse of scavengers (e.g., molecular sieves)
Low regioselectivitySubstituent-directed metalation (SDM) protocols
Thermal decompositionGradient cooling during purification

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiadiazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation can yield derivatives like sulfoxides or sulfones.
  • Substitution reactions can replace the chlorine atom with other functional groups.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of benzothiadiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving interaction with specific molecular targets.

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

  • Therapeutic Agent : Studies are investigating its efficacy as a therapeutic agent for conditions such as cancer and infections due to its biological activity and mechanism of action involving hydrogen bonding and enzyme modulation.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives showed effective inhibition against S. aureus with MIC values as low as 0.5 µg/mL .
  • Cancer Research : Investigations into the anticancer properties revealed that compounds similar to this compound could induce apoptosis in cancer cells through targeted interactions with cellular mechanisms.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, affecting their function. The benzothiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Benzothiadiazole Derivatives with Varied Substituents

The benzothiadiazole scaffold is versatile, with substituents dictating reactivity and biological activity. Key comparisons include:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Cyanamide (-NH-C≡N) 1.5× higher electrophilic reactivity vs. -NH₂; used in synthetic chemistry
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Thiourea (-NH-C(=S)-NH₂) Tizanidine impurity B; moderate antimicrobial activity
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide Acetamide (-NH-CO-CH₃) Anticancer activity via enzyme inhibition
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) Imidazoline ring Muscle relaxant; α₂-adrenergic agonist

Key Observations :

  • Guanidine vs. Cyanamide/Thiourea : The guanidine group’s higher basicity (pKa ~13) compared to cyanamide (pKa ~10) or thiourea (pKa ~8) enhances its ability to form hydrogen bonds and ionic interactions, influencing biological target binding .
  • Chlorine Substitution : The 5-chloro group in all compounds increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (NAS) reactions. For example, NAS reactivity is 3× faster than bromo-analogues .

Guanidine-Containing Analogues

Guanidine derivatives exhibit diverse applications depending on their aromatic substituents:

Compound Name Aromatic Core Key Applications Reference
N-(4-ethylphenyl)guanidine 4-ethylphenyl Organocatalysis; enzyme inhibition
N-(4-chlorophenyl)guanidine 4-chlorophenyl Enhanced chemical reactivity
N-(5-chloro-2,4-dinitrophenyl)guanidine 2,4-dinitrophenyl Energetic material; exothermic decomposition at 235°C

Key Observations :

  • Benzothiadiazole vs.

Chemical Reactivity

  • Electrophilic Reactivity : The 5-chloro substituent directs electrophilic attacks to the 4-position, enabling functionalization. For example, cyanamide derivatives undergo faster NAS than brominated analogues .
  • Synthetic Utility : N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine can serve as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry due to its dual functional groups.

Biological Activity

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆ClN₅S, with a molecular weight of approximately 219.67 g/mol. The compound features a benzothiadiazole moiety substituted with a chlorine atom at the 5-position and a guanidine functional group. This unique structure contributes to its electron-withdrawing properties and enhances its reactivity in biological contexts .

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting microbial growth. Its mechanism may involve disrupting cellular processes in bacteria or fungi, although specific pathways remain under investigation.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. The guanidine group is believed to facilitate interactions with cellular receptors or enzymes that regulate cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
AntimicrobialExhibits inhibitory effects against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines; potential as a therapeutic agent.
Enzyme InhibitionModulates activity of specific enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Apoptosis : In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability by inducing programmed cell death mechanisms .

Comparative Analysis

When compared to related compounds, this compound stands out due to its unique structural features:

Compound Name Structural Features Biological Activity
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-thioureaContains thiourea instead of guanidineSimilar antimicrobial properties
5-Chloro-2,1,3-benzothiadiazoleLacks guanidine groupLess reactive; primarily used in organic synthesis
4-Amino-5-chloro-2,1,3-benzothiadiazoleContains amino group at the 4-positionIncreased solubility; distinct biological activities

Q & A

Basic Research Questions

Q. How can the synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine be optimized for reproducibility?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of structurally similar nitrogen-rich energetic compounds. For example, describes using guanidinium carbonate with 1,3-dichloro-4,6-dinitrobenzene under controlled conditions. Key parameters include:

  • Reaction temperature (e.g., 60–80°C to balance reactivity and side-product formation).
  • Solvent selection (polar aprotic solvents like DMF or DMSO for enhanced nucleophilicity).
  • Purification via recrystallization or column chromatography to isolate high-purity crystals .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on neighboring substituents. For example, aromatic protons in the benzothiadiazole ring typically resonate at δ 7.0–8.5 ppm, while guanidine NH protons appear at δ 6.8–7.2 ppm ( ).
  • IR Spectroscopy : Confirm functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹, C=N stretches at 1600–1680 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can thermal stability and decomposition kinetics be analyzed for this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Conduct at multiple heating rates (e.g., 5°C/min and 15°C/min) to observe mass loss profiles. For instance, shows that decomposition occurs in two stages, with rapid mass loss at ~235°C.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting or decomposition peaks).
  • Kinetic Analysis : Apply Ozawa–Flynn–Wall and Kissinger–Akahira–Sunose methods to calculate activation energy (Ea) and pre-exponential factors .

Advanced Research Questions

Q. How do discrepancies in NMR data (e.g., unexpected peak splitting or missing signals) arise, and how can they be resolved?

  • Methodology :

  • Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks. For example, notes that ¹³C NMR signals for pyrazole carbons may overlap, requiring advanced techniques for unambiguous assignment.
  • Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., guanidine NH protons may exchange rapidly, broadening signals).
  • Paramagnetic Impurities : Ensure sample purity via repeated recrystallization .

Q. What computational methods are suitable for predicting electronic properties (e.g., HOMO-LUMO gaps) and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Use Gaussian09 (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals ( ). For example, HOMO-LUMO gaps in similar benzothiadiazole derivatives correlate with charge-transfer efficiency.
  • Electrostatic Potential Maps : Visualize electron density distributions to predict nucleophilic/electrophilic sites ( ).
  • Kamlet–Jacobs Equation : Estimate detonation velocity (D) and pressure (P) for energetic materials research .

Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed during X-ray structure determination?

  • Methodology :

  • Data Collection : Use synchrotron radiation for weak scatterers (common in nitro/chloro-substituted aromatics).
  • Structure Refinement : Employ SHELXL ( ) for small-molecule refinement. For twinned crystals, use TwinRotMat or other twin-detection algorithms in programs like WinGX ( ).
  • Hydrogen Bonding Analysis : Use Mercury software to map intermolecular interactions (e.g., highlights N–H···O and C–H···Cl interactions in similar guanidine derivatives) .

Q. What experimental and theoretical approaches validate bioactivity (e.g., antimicrobial properties) for this compound?

  • Methodology :

  • In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enzyme targets (e.g., DNA gyrase).
  • SAR Analysis : Compare with analogs (e.g., discusses anti-cancer TMP derivatives) to identify critical substituents .

Contradictions and Mitigation Strategies

  • Thermal Decomposition Variability : and show differing decomposition profiles for structurally related compounds. Mitigate by standardizing heating rates and sample mass during TGA .
  • NMR Signal Ambiguity : Cross-validate assignments using complementary techniques (e.g., IR for functional groups, X-ray for spatial confirmation) .

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